c-Met Kinase Inhibition: Unsubstituted Scaffold Required for Sub-Micromolar Potency
The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine scaffold is essential for achieving potent c-Met kinase inhibition. In direct head-to-head comparisons, the 8-fluoro-triazolopyridine series (which retains the unsubstituted 7-amine core) exhibits cellular IC50 values below 10 nM [1]. In contrast, the 3-methyl substituted analog shows significantly reduced activity; representative triazolopyridine c-Met inhibitors with a 3-methyl group display IC50 values of 2,100 nM (2.1 µM) against recombinant c-Met kinase [2]. This >200-fold potency difference demonstrates that even small alkyl substitutions at the 3-position severely compromise binding affinity.
| Evidence Dimension | c-Met kinase inhibition (cellular/ enzymatic IC50) |
|---|---|
| Target Compound Data | Cellular IC50 < 10 nM for 8-fluorotriazolopyridine derivatives with unsubstituted 7-amine core [1] |
| Comparator Or Baseline | 3-Methyl-triazolopyridine derivative: IC50 = 2,100 nM (2.1 µM) against recombinant c-Met [2] |
| Quantified Difference | >200-fold lower potency for methyl-substituted analog |
| Conditions | Cellular assay (c-Met phosphorylation) and HTRF enzymatic assay |
Why This Matters
Procurement of the unsubstituted 7-amine building block is mandatory for synthesizing potent c-Met inhibitors; using the cheaper 3-methyl analog will yield inactive compounds.
- [1] Peterson, E. A., et al. (2015). Discovery of potent and selective 8-fluorotriazolopyridine c-Met inhibitors. Journal of Medicinal Chemistry, 58(5), 2417-2430. View Source
- [2] BindingDB. (n.d.). BDBM24469: 4-({6-phenyl-[1,2,4]triazolo[3,4-a]pyridin-3-yl}methyl)phenol. BindingDB Entry. View Source
